

In-Depth Toxicological Profile of Disperse Yellow

7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 7*

Cat. No.: *B1209440*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Yellow 7 (DY7), a monoazo dye, has been utilized in the textile industry for its dyeing properties. However, a comprehensive toxicological assessment reveals significant concerns primarily related to its metabolic transformation into hazardous aromatic amines. This technical guide provides a detailed overview of the toxicological profile of **Disperse Yellow 7**, consolidating available data on its metabolism, genotoxicity, carcinogenicity, skin sensitization potential, and ecotoxicity. While quantitative data for some toxicological endpoints are limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a thorough understanding of the potential risks associated with this compound. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate a clearer understanding of the toxicological mechanisms.

Chemical and Physical Properties

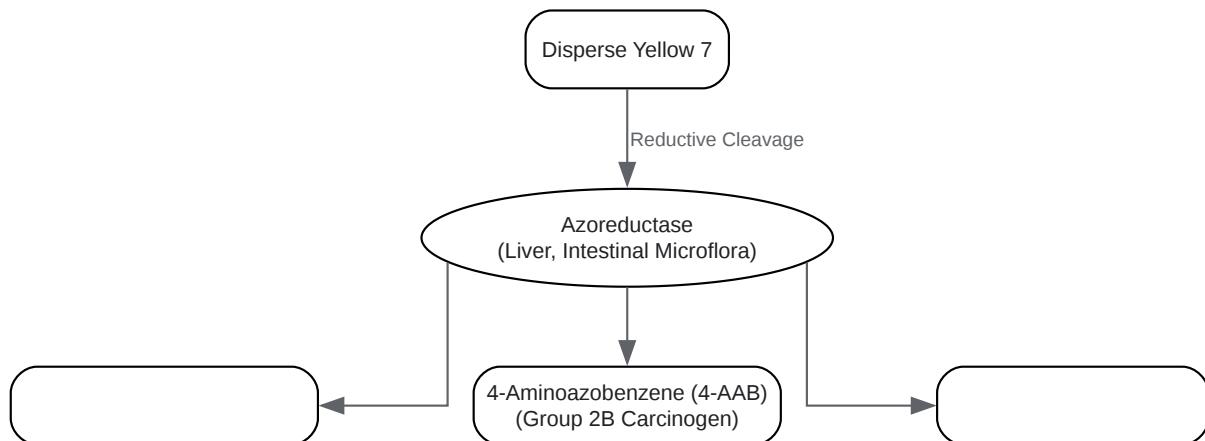
Property	Value
Chemical Name	4-[(4-aminophenyl)azo]benzenamine
Synonyms	C.I. 26090, 4,4'-diaminoazobenzene
CAS Number	6300-37-4
Molecular Formula	C ₁₂ H ₁₂ N ₄
Molecular Weight	212.25 g/mol
Appearance	Yellow to orange powder
Solubility	Insoluble in water, soluble in some organic solvents

Toxicological Data Summary

Acute and Repeated Dose Toxicity

Specific quantitative data for acute toxicity, such as LD₅₀ values, for **Disperse Yellow 7** are not readily available in public literature.^{[1][2]} Similarly, quantitative data from repeated dose toxicity studies, including No Observed Adverse Effect Levels (NOAEL) or Lowest Observed Adverse Effect Levels (LOAEL), are not well-documented.^[1] The toxicity of **Disperse Yellow 7** is often inferred from the known toxic properties of its metabolic byproducts.^[2]

Metabolism and Metabolic Activation


A critical aspect of the toxicology of **Disperse Yellow 7** is its reductive metabolism into aromatic amines.^[1] The primary mechanism of toxicity for many azo dyes involves their reductive cleavage by azoreductase enzymes found in the liver and intestinal microflora.^[2] This process breaks the azo bond (-N=N-) and releases aromatic amines, some of which are known or suspected carcinogens.^[2]

The key hazardous metabolites of **Disperse Yellow 7** include:

- p-Phenylenediamine (p-PDA): A known genotoxin.^[2]

- 4-Aminoazobenzene (4-AAB): Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[2]
- 4-Aminobiphenyl (4-ABP): Classified as a Group 1 carcinogen (carcinogenic to humans) by IARC.[2]

The formation of these metabolites is a crucial step in the manifestation of **Disperse Yellow 7**'s toxicity.[2]

[Click to download full resolution via product page](#)

Metabolic Pathway of **Disperse Yellow 7**.

Genotoxicity

Disperse Yellow 7 is considered to be genotoxic, primarily due to the action of its metabolites. [1] Upon release into the environment or ingestion, these toxic azo dyes are transformed by microbial enzymes into aromatic amines, which can be more harmful than the parent molecules.[3][4]

Test System	Metabolite	Result
Bacterial Reverse Mutation Assay (Ames Test)	p-Phenylenediamine	Positive [1]
In Vitro Chromosomal Aberration Assay	Data not readily available for specific metabolites	-

Carcinogenicity

The carcinogenic potential of **Disperse Yellow 7** is attributed to its metabolic conversion to known carcinogens.[\[1\]](#)

Metabolite	IARC Classification	Key Findings
4-Aminoazobenzene	Group 2B (Possibly carcinogenic to humans)	Evidence of carcinogenicity in animal studies. [1]
4-Aminobiphenyl	Group 1 (Carcinogenic to humans)	Known human carcinogen. [2]

Skin Sensitization

Disperse dyes are recognized as potential skin sensitizers.[\[1\]](#) While specific quantitative data for **Disperse Yellow 7** is limited, the murine Local Lymph Node Assay (LLNA) is the standard method for assessing skin sensitization potential. The endpoint of this assay is the Estimated Concentration required to produce a three-fold stimulation index (EC3). A lower EC3 value indicates a stronger sensitizing potential.

Test	Endpoint	Result for Disperse Yellow 7
Local Lymph Node Assay (LLNA)	EC3 Value	Not readily available

Ecotoxicity

Disperse Yellow 7 exhibits significant ecotoxicity, particularly towards aquatic organisms.[\[5\]](#)

Test Organism	Endpoint	Duration	Value	Units
Pimephales promelas (Fathead minnow)	LC50	20 days	0.025	mg/L[5]
Hyalella azteca (Amphipod)	LC50	14 days	0.16	mg/L[5]
Hyalella azteca (Amphipod)	LC50	28 days	0.12	mg/L[5]
Hexagenia spp. (Mayfly)	IC25 (growth)	21 days	9.6	µg/g[5]
Tubifex tubifex (Sludge worm)	IC25 (reproduction)	28 days	1.3 - 11.8	µg/g[5]

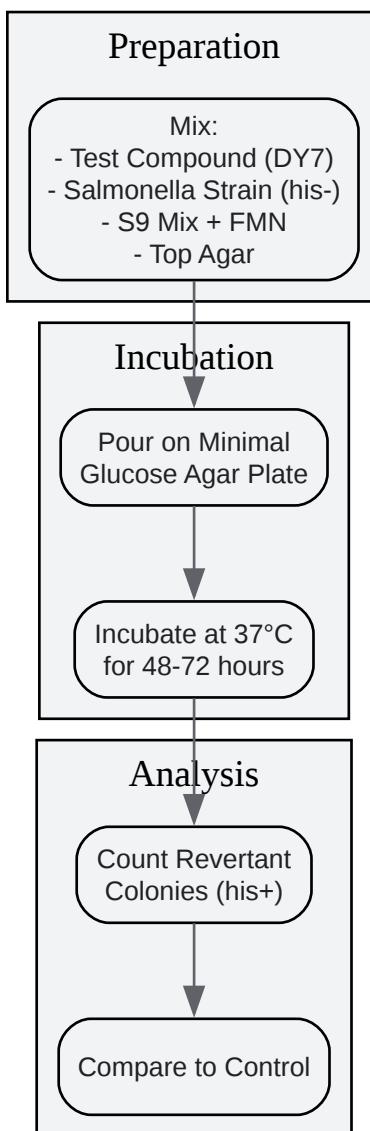
Experimental Protocols

In Vitro Reductive Metabolism

Objective: To simulate the metabolic reduction of **Disperse Yellow 7** to its constituent aromatic amines for subsequent toxicological analysis.

Methodology:

- Preparation of Reaction Mixture: A solution of **Disperse Yellow 7** is prepared in a suitable organic solvent (e.g., methanol) and added to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).[1]
- Reducing Agent: A reducing agent, such as sodium dithionite, is added to the reaction mixture to initiate the reductive cleavage of the azo bond.[1]
- Incubation: The reaction mixture is incubated under controlled conditions (e.g., temperature and time) to allow for the complete reduction of the dye.


- Extraction: The resulting aromatic amines are extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
- Analysis: The extracted metabolites are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Bacterial Reverse Mutation Assay (Ames Test) for Azo Dyes

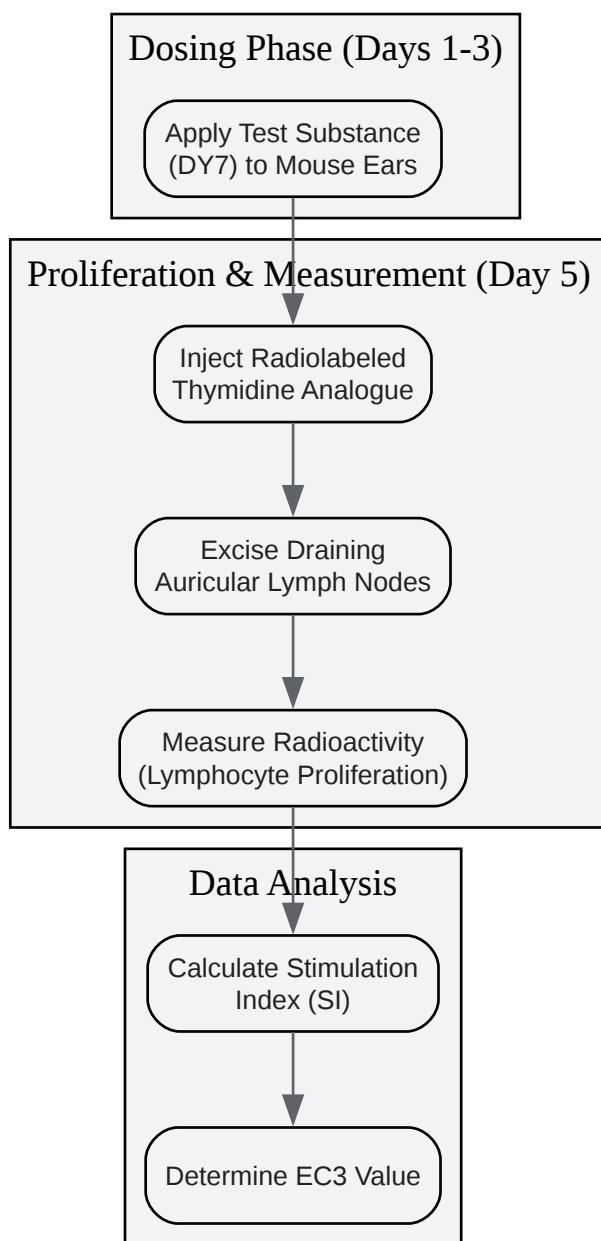
Objective: To assess the mutagenic potential of **Disperse Yellow 7** and its metabolites using *Salmonella typhimurium* strains.

Methodology: A modified Ames test protocol is often required for azo dyes to facilitate their metabolic activation.

- Bacterial Strains: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- Metabolic Activation System (S9 Mix): A liver homogenate (S9 fraction), typically from Aroclor 1254-induced rats, is used to provide metabolic enzymes. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance azo reduction.
- Test Procedure (Plate Incorporation Method):
 - The test substance (**Disperse Yellow 7**, dissolved in a suitable solvent like DMSO) at various concentrations, the bacterial culture, and the S9 mix (with FMN) are combined in molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies (his⁺) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

[Click to download full resolution via product page](#)

Ames Test Experimental Workflow.


Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of **Disperse Yellow 7**.

Methodology:

- Animals: Typically, CBA/J mice are used.

- Test Substance Application: Various concentrations of **Disperse Yellow 7** in a suitable vehicle (e.g., acetone and olive oil) are applied to the dorsal surface of the mouse ears for three consecutive days. A vehicle control group and a positive control group are also included.
- Proliferation Measurement: On day 5, mice are injected intravenously with a radiolabeled thymidine analogue (e.g., ^3H -methyl thymidine).
- Lymph Node Excision: After a few hours, the draining auricular lymph nodes are excised.
- Cell Proliferation Quantification: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a scintillation counter. This provides a measure of lymphocyte proliferation.
- Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 . The EC3 value is the estimated concentration that would produce an SI of 3.

[Click to download full resolution via product page](#)

Local Lymph Node Assay (LLNA) Workflow.

Signaling Pathways in Azo Dye Toxicity

The toxic metabolites of azo dyes, such as those from **Disperse Yellow 7**, can induce cellular stress and DNA damage. This can lead to the activation of various signaling pathways involved in inflammation, cell cycle arrest, and apoptosis.^[2] For instance, studies on **Disperse Yellow 7**

have indicated that it can induce cellular stress and affect androgen-related gene transcription in amphibians.^[5]

Conclusion

The toxicological profile of **Disperse Yellow 7** is predominantly characterized by the hazardous nature of its metabolic byproducts. The reductive cleavage of the azo bond leads to the formation of genotoxic and carcinogenic aromatic amines, which are the primary drivers of its toxicity. While there is a notable lack of publicly available quantitative data on acute and repeated dose toxicity for the parent compound, the well-documented carcinogenicity of its metabolites, particularly 4-aminobiphenyl, warrants a high degree of caution. Furthermore, its classification as a potential skin sensitizer and its significant ecotoxicity, especially to aquatic life, underscore the need for stringent control measures in its handling, use, and disposal. Further research is required to fill the existing data gaps, particularly concerning the quantitative aspects of its toxicity and sensitization potential, to enable a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analysis of a method for testing azo dyes for mutagenic activity in *Salmonella typhimurium* in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of azo food dyes for mutagenicity and inhibition of mutagenicity by methods using *Salmonella typhimurium* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [In-Depth Toxicological Profile of Disperse Yellow 7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209440#toxicological-profile-of-disperse-yellow-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com